molecular formula C25H27N3O4S B2966827 N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 900004-37-7

N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2966827
CAS No.: 900004-37-7
M. Wt: 465.57
InChI Key: MCNFKDIVWCJNCN-UHFFFAOYSA-N
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Description

N-Benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. Its structure includes a sulfanyl acetamide side chain and a 3-(isopropyloxy)propyl substituent at position 3 of the pyrimidine ring.

Properties

IUPAC Name

N-benzyl-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-17(2)31-14-8-13-28-24(30)23-22(19-11-6-7-12-20(19)32-23)27-25(28)33-16-21(29)26-15-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFKDIVWCJNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H29N3O4S, with a molecular weight of 479.6 g/mol. Its structure features a benzofuro-pyrimidine core, which is known for various biological activities. The compound is characterized by the presence of a sulfanyl group and an acetamide moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC26H29N3O4S
Molecular Weight479.6 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuro-pyrimidines have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that specific modifications on the benzofuro-pyrimidine scaffold enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

The antimicrobial potential of N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was evaluated against several bacterial strains. Preliminary findings suggest that the compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was tested against a panel of microbial pathogens. The results showed that it possessed significant inhibitory activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzofuro[3,2-d]pyrimidinone scaffold is shared with compounds in (e.g., N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide), which also incorporates fused oxazole and pyrimidine systems. Key differences include:

  • Sulfanyl Acetamide vs. Sulfonamide: Unlike sulfonamide-containing analogs (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide in ), the sulfanyl group in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability .

Physicochemical and Spectroscopic Data

Table 1: Comparative Analysis of Key Properties

Compound Class Core Structure Substituents Melting Point (°C) Mass (M+1) Key Spectral Features (NMR/IR)
Target Compound Benzofuro[3,2-d]pyrimidinone 3-(Isopropyloxy)propyl, sulfanyl acetamide Not reported Not reported Expected δ 1.2 ppm (isopropyl CH3), 1700 cm⁻¹ (C=O)
Pyrazolo[3,4-d]pyrimidine () Pyrazolo-pyrimidine Sulfonamide, chromenone 175–178 589.1 δ 7.8–8.2 ppm (aromatic H), 1650 cm⁻¹ (C=O)
Benzo[b][1,4]oxazinone () Benzoxazinone Phenyl-1,2,4-oxadiazole Not reported Not reported δ 4.3 ppm (CH2), 1600 cm⁻¹ (C=N)

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Bioavailability : The 3-(isopropyloxy)propyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., hydroxypropynyl in ) .
  • Sulfanyl vs. Sulfonamide : The sulfanyl group’s lower acidity (vs. sulfonamide) could reduce off-target interactions, as seen in sulfonamide-based kinase inhibitors with higher toxicity profiles .
  • Heterocyclic Rigidity: The benzofuropyrimidinone core likely imposes conformational constraints, improving target binding affinity relative to flexible analogs like those in .

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